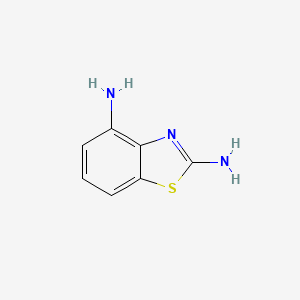

1,3-Benzothiazole-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3-Benzothiazole-2,4-diamine is an aromatic heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is known for its diverse range of applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the benzothiazole ring imparts unique chemical and biological properties to the compound, making it a subject of significant scientific interest.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Benzothiazole-2,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with carbonyl compounds such as aldehydes or ketones. This reaction typically occurs under reflux conditions in the presence of a suitable catalyst, such as iodine or samarium triflate . Another method involves the cyclization of thioamides or carbon dioxide as raw materials .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. For instance, the use of microwave-assisted synthesis and ionic liquids as solvents can enhance reaction efficiency and reduce waste . Additionally, the use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Benzothiazole-2,4-diamine undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiazole ring, enhancing its chemical diversity.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride.

Substitution: Halogens, alkylating agents, and nitrating agents.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, thiols.

Substitution: Halogenated, alkylated, and nitrated benzothiazole derivatives.

Applications De Recherche Scientifique

1,3-Benzothiazole-2,4-diamine has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 1,3-Benzothiazole-2,4-diamine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting specific enzymes . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its anti-diabetic effects are linked to its ability to modulate insulin signaling pathways .

Comparaison Avec Des Composés Similaires

Benzothiazole: A parent compound with similar structural features but lacks the diamine functionality.

2-Aminobenzothiazole: Shares the benzothiazole ring but has an amino group at the 2-position.

Benzimidazole: Contains a similar bicyclic structure but with nitrogen atoms instead of sulfur.

Uniqueness: 1,3-Benzothiazole-2,4-diamine is unique due to the presence of both amino groups and the benzothiazole ring, which imparts distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use .

Activité Biologique

1,3-Benzothiazole-2,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects. The synthesis methods, structure-activity relationships (SAR), and case studies are also discussed.

Chemical Structure and Synthesis

This compound possesses a benzothiazole ring structure that is known for its pharmacological potential. The compound can be synthesized through various methods, including cyclization reactions involving thiourea derivatives and aromatic amines. The synthesis often involves the use of reagents such as carbon disulfide (CS2) and dimethylformamide (DMF) to facilitate the formation of the benzothiazole core.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Several studies have reported its effectiveness against a range of bacterial strains:

- Antibacterial Efficacy : Research indicates that derivatives of benzothiazole demonstrate strong antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 1a | S. aureus | 15 |

| 1b | E. coli | 12 |

| 1c | P. aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Various derivatives have shown promising results in inhibiting cancer cell proliferation:

- Mechanism of Action : The compound induces apoptosis in cancer cells by activating intrinsic pathways involving caspases and modulating key signaling pathways such as AKT and ERK .

- Case Study : A study demonstrated that a derivative of this compound significantly inhibited the growth of A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells at concentrations as low as 1 µM .

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| B7 | A431 | 2 | 37.83 |

| B7 | A549 | 2 | 35.00 |

| B7 | H1299 | 3 | 30.00 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects:

- Cytokine Inhibition : Studies have shown that it can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro .

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is closely related to their structural features. Modifications at specific positions on the benzothiazole ring can enhance or diminish their pharmacological effects:

Propriétés

IUPAC Name |

1,3-benzothiazole-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,8H2,(H2,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRMJWGBGBDNJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.